N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

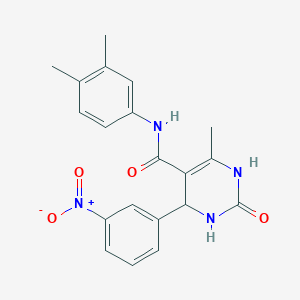

N-(3,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative with structural features common to Biginelli reaction products. DHPMs are known for diverse biological activities, including enzyme inhibition and anticancer properties. This compound’s key structural attributes include:

- A 3,4-dimethylphenyl group at the N1 position.

- A 3-nitrophenyl substituent at the C4 position.

- A 2-oxo group in the pyrimidine ring.

These features differentiate it from structurally related DHPMs, as discussed below.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-11-7-8-15(9-12(11)2)22-19(25)17-13(3)21-20(26)23-18(17)14-5-4-6-16(10-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDKZPQBKNINBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological effects based on diverse research findings.

Compound Overview

- Chemical Formula : CHNO

- Molecular Weight : 380.4 g/mol

- CAS Number : 406690-66-2

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a common synthetic route includes the condensation of 3-nitro-4-hydroxybenzaldehyde with 3-amino-2-butenoic acid methyl ester in ethanol, followed by purification steps such as recrystallization or column chromatography .

The crystal structure analysis reveals that the compound adopts a specific conformation that is crucial for its biological activity. The presence of functional groups such as nitro and carboxamide plays a pivotal role in its interactions with biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves the activation of stress response pathways and modulation of cell cycle regulators .

Case Study: Triple-Negative Breast Cancer

In a controlled study, this compound was administered to TNBC cell lines at varying concentrations. The results indicated:

| Concentration (μM) | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|

| 10 | 85 | 15 |

| 25 | 65 | 35 |

| 50 | 40 | 60 |

These findings suggest that higher concentrations significantly enhance apoptotic activity, indicating its potential as a therapeutic agent against aggressive cancer types .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. It has been observed to inhibit the secretion of pro-inflammatory cytokines in vitro. This effect is particularly relevant in the context of chronic inflammatory diseases .

The proposed mechanism involves the inhibition of key signaling pathways associated with inflammation and cancer progression. Specifically, it modulates the MEK/ERK pathway and influences the expression of genes involved in apoptosis and inflammation .

Scientific Research Applications

Basic Information

- IUPAC Name : N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Molecular Formula : C20H20N4O4

- Molecular Weight : 380.4 g/mol

- CAS Number : 406690-66-2

Structural Features

The compound features a tetrahydropyrimidine core with various substituents that influence its biological activity. The presence of a nitrophenyl group and a carboxamide moiety enhances its potential for interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant for conditions characterized by inflammation . This property positions it as a candidate for further research in treating inflammatory diseases.

Enzyme Inhibition Studies

The interaction of this compound with specific enzymes has been a focus of study. Techniques such as enzyme inhibition assays have been employed to elucidate the mechanisms through which this compound exerts its biological effects .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound using multi-step organic reactions. Characterization was performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the structure and purity of the compound .

In another investigation, the biological activity of this compound was assessed through various assays that measured its effect on cell viability in cancer models. The results indicated promising anticancer activity alongside moderate anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of DHPM Derivatives

Key Observations:

Methoxy groups (e.g., 2- or 4-methoxyphenyl in ) introduce electron-donating effects, whereas 3,4-dimethylphenyl is electronically neutral but sterically demanding.

C4 Substituent :

- The 3-nitrophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity at C3. This contrasts with 4-methylphenyl (electron-donating, ) or furan-2-yl (heteroaromatic, ).

- Nitro group position matters: 2-nitrophenyl (meta-substituted in ) vs. 3-nitrophenyl (ortho-substituted in target) affects conjugation and steric interactions.

C2 Group: Oxo (target compound) vs.

C5 Group :

- Carboxamide (target) vs. carboxylate esters (): Carboxamides form stronger hydrogen bonds, likely enhancing target affinity in enzyme inhibition contexts .

Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.